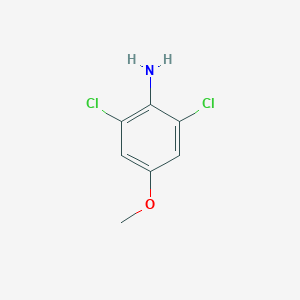

2,6-Dichloro-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWADYUWJRWZMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496799 | |

| Record name | 2,6-Dichloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-66-6 | |

| Record name | 2,6-Dichloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-methoxyaniline (CAS Number: 6480-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methoxyaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its specific substitution pattern makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and its application in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 6480-66-6 | [1][2] |

| Molecular Formula | C₇H₇Cl₂NO | [1][2] |

| Molecular Weight | 192.04 g/mol | [2] |

| Appearance | White to very dark grey solid | [3] |

| Melting Point | 71 °C | [3] |

| Boiling Point | 267 °C at 760 mmHg | [3] |

| Density | 1.375 g/cm³ | [3] |

| Flash Point | 115 °C | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring, as well as a signal for the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of a methyl group, a chloro group, or the entire methoxy group.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3]

| Hazard | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Health | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the direct chlorination of p-anisidine (4-methoxyaniline). The methoxy group is an activating group, and the amino group is a strongly activating and ortho-, para-directing group. To achieve dichlorination at the positions ortho to the amino group, careful control of reaction conditions is necessary.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine in a suitable solvent such as dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chlorinating agent. A mixture of concentrated HCl and H₂O₂ can be used to generate chlorine in situ. Alternatively, other chlorinating agents like sulfuryl chloride or N-chlorosuccinimide could be employed, though reaction conditions would need to be optimized. The addition should be done dropwise while monitoring the temperature to keep it below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Note: This is a proposed protocol based on general procedures for the chlorination of anilines and would require optimization for yield and purity.[4][5]

Application in Drug Synthesis: The Synthesis of Bosutinib

This compound is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The following diagram illustrates the role of this compound in the synthesis of Bosutinib.

References

2,6-Dichloro-4-methoxyaniline molecular weight and formula

An In-Depth Technical Overview of 2,6-Dichloro-4-methoxyaniline

This document provides a concise summary of the fundamental physicochemical properties of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data Summary

The core molecular properties of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C7H7Cl2NO[1] |

| Molecular Weight | 192.04 g/mol [1][2] |

| CAS Number | 6480-66-6 |

Molecular Composition

The chemical formula, C7H7Cl2NO, delineates the elemental composition of a single molecule of this compound. This structure is comprised of a central aromatic ring system with specific substitutions that determine its chemical reactivity and physical properties. The diagram below illustrates the constituent elements of the molecule.

Caption: Elemental composition of this compound.

References

Technical Guide: Physicochemical Properties of 2,6-Dichloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the organic compound 2,6-Dichloro-4-methoxyaniline. It includes a summary of its physical properties, generalized experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physicochemical Data

This compound, a halogenated aromatic amine, is a compound of interest in organic synthesis and drug discovery. A precise understanding of its physical properties, such as melting and boiling points, is crucial for its application in various chemical processes.

Quantitative Data Summary

The experimentally determined melting and boiling points for this compound are summarized in the table below.

| Property | Value | Units |

| Melting Point | 71 | °C |

| Boiling Point | 267 | °C |

| Molecular Formula | C₇H₇Cl₂NO | |

| Molecular Weight | 192.04 | g/mol |

| CAS Number | 6480-66-6 |

Experimental Protocols

While specific experimental documentation for the determination of the melting and boiling points of this compound is not detailed in publicly available literature, the following are generalized, standard laboratory procedures for determining these properties for crystalline organic solids.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.[1][2][3][4]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, and the temperature is rapidly increased to a point approximately 15-20°C below the expected melting point.[2]

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid is observed is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. A narrow melting range (typically 0.5-2°C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For the determination of the boiling point, a common and efficient laboratory technique is the Thiele tube method, which requires a small amount of the substance.[5][6][7][8][9]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis and Purification Workflow

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound, followed by purification. The following diagram illustrates a general workflow applicable to the synthesis and purification of compounds like this compound.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Solubility of 2,6-Dichloro-4-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-4-methoxyaniline, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information and details a robust experimental protocol for the quantitative determination of its solubility in various organic solvents. The methodologies described, primarily the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, are standard in the pharmaceutical and chemical industries, ensuring the generation of accurate and reproducible data. This guide includes a structured data table, a detailed experimental protocol, and a visual workflow to aid researchers in their laboratory work.

Introduction to this compound

This compound is a substituted aniline derivative. Its molecular structure, featuring a methoxy group and two chlorine atoms on the aniline ring, dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for its use in synthetic reactions, purification processes such as crystallization, and for the development of formulations in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 6480-66-6 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Melting Point | 71°C |

| Boiling Point | 267°C |

| Appearance | White to Very Dark Grey Solid |

Qualitative Solubility Data

Qualitative solubility information for this compound has been reported in chemical literature. The table below summarizes this data and serves as a template for recording experimentally determined quantitative values.

| Organic Solvent | Qualitative Solubility | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Chloroform | Slightly Soluble[1], Soluble[2] | Not Specified | Data not available | Data not available | To be determined |

| Ethyl Acetate | Slightly Soluble[1] | Not Specified | Data not available | Data not available | To be determined |

| Methanol | Slightly Soluble[1], Soluble[2] | Not Specified | Data not available | Data not available | To be determined |

| Ethanol | Data not available | ||||

| Acetone | Data not available | ||||

| Dichloromethane | Data not available | ||||

| Toluene | Data not available | ||||

| n-Hexane | Data not available | ||||

| Dimethyl Sulfoxide (DMSO) | Data not available | ||||

| N,N-Dimethylformamide (DMF) | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as HPLC.[5][6][7]

4.1. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Reference standard of this compound

-

Filter membranes (e.g., 0.22 µm PTFE or equivalent, compatible with the solvent)

4.2. Equipment

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.3. Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.[8]

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

4.4. Equilibration

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[8]

-

After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.[8]

4.5. Sample Preparation and Analysis by HPLC

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A reverse-phase C18 column is often suitable for aniline derivatives.[9] The mobile phase could consist of a mixture of acetonitrile and water.[10] Detection can be performed using a UV detector at a suitable wavelength (e.g., 254 nm).[9]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

4.6. Calculation of Solubility

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | 6480-66-6 [amp.chemicalbook.com]

- 2. e-biochem.com [e-biochem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Sigma-Aldrich [sigmaaldrich.com]

- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 2,6-Dichloro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 2,6-dichloro-4-methoxyaniline (CAS No. 6480-66-6), a key chemical intermediate. Due to the limited availability of public domain experimental spectra, this document presents a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Introduction

This compound is a halogenated aromatic amine with applications in organic synthesis, particularly as a building block for pharmaceuticals and dyes. Its chemical structure, featuring two chlorine atoms ortho to the amino group and a methoxy group para to it, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and spectroscopic data of similar molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | Singlet | 2H | Aromatic (H-3, H-5) |

| ~ 4.2 - 4.6 | Broad Singlet | 2H | Amine (-NH₂) |

| ~ 3.7 - 3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 - 154 | C-4 (C-O) |

| ~ 138 - 140 | C-1 (C-N) |

| ~ 118 - 120 | C-2, C-6 (C-Cl) |

| ~ 115 - 117 | C-3, C-5 (C-H) |

| ~ 55 - 56 | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2950 - 3050 | Weak | Aromatic C-H stretch |

| 2830 - 2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| 1580 - 1620 | Strong | N-H bend |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1230 - 1270 | Strong | Aryl-O stretch (asymmetric) |

| 1020 - 1060 | Strong | Aryl-O stretch (symmetric) |

| 700 - 800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Abundance | Assignment |

| 191/193/195 | High (9:6:1) | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 176/178/180 | Medium | [M-CH₃]⁺, loss of a methyl radical. |

| 148/150/152 | Medium | [M-CH₃-CO]⁺, subsequent loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically heated to induce vaporization. For ESI, the sample solution is infused directly. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is not widely published, the predicted NMR, IR, and MS data, in conjunction with the provided general experimental protocols, offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The presented workflow visualizes the logical progression from synthesis to structural confirmation, emphasizing the integral role of spectroscopic techniques in modern chemistry.

A Technical Guide to the Safe Handling of 2,6-Dichloro-4-methoxyaniline in the Laboratory

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a guide for the safe handling of 2,6-Dichloro-4-methoxyaniline based on available data for the compound and structurally related chemicals. Specific toxicological properties for this compound have not been fully investigated.[1] Therefore, it must be handled with the utmost care, assuming it is hazardous. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Introduction

This compound (CAS No: 6480-66-6) is a halogenated aniline derivative used as a chemical intermediate in various research and development applications.[2][3] Its molecular structure suggests potential toxicity, necessitating stringent safety protocols in a laboratory setting. This guide consolidates safety data, handling procedures, emergency protocols, and general experimental guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Classification

While comprehensive hazard data for this compound is limited, information from analogous compounds such as 2,4-Dichloro-5-methoxyaniline and other dichloroanilines indicates a profile of significant health hazards.[1][4] The following GHS classifications should be assumed until more specific data becomes available.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6480-66-6 | [2][3][7] |

| Molecular Formula | C₇H₇Cl₂NO | [2][3][7] |

| Molecular Weight | 192.04 g/mol | [2][3][7] |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | 71°C | [7] |

| Boiling Point | 267.1 ± 35.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Flash Point | 115.3 ± 25.9 °C | [7] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [7] |

| LogP (octanol/water) | 3.17 |[7] |

Safe Handling, Storage, and Engineering Controls

Safe handling is achieved through a combination of proper procedures, engineering controls, and personal diligence. The "Hierarchy of Controls" model should be applied to minimize exposure risk.

Caption: Hierarchy of controls for mitigating chemical exposure risks.

3.1 Engineering Controls

-

Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or potential vapors.[4] The fume hood provides the primary barrier of protection.

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

3.2 Handling Procedures

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[6][8]

-

Dust Prevention: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[8] If dust formation is unavoidable, enhanced respiratory protection is required.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Clothing: Immediately remove and launder any contaminated clothing separately from other items.[6]

3.3 Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

-

Access: Store in a locked cabinet or an area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound and serves as the final barrier between the user and the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Minimum Requirement |

|---|---|

| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[8][10] |

| Skin/Body | A full-length laboratory coat, closed at the front. A chemically resistant apron or suit may be required for larger quantities or spill cleanup.[8] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[8][11] |

| Respiratory | For weighing or procedures that may generate dust, a NIOSH-approved air-purifying respirator with a particulate filter is required if engineering controls are insufficient.[1][6] |

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

5.1 First Aid Measures

Table 4: First Aid Response for Exposure

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

5.2 Accidental Release Measures In the event of a spill, follow a structured response protocol.

Caption: Emergency response workflow for a solid chemical spill.

5.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][11]

Waste Disposal

Chemical waste must be managed in accordance with all local, regional, and national regulations.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

-

Containers: Collect waste material and contaminated items (e.g., gloves, absorbent paper) in a designated, sealed, and properly labeled hazardous waste container.[8]

-

Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[8]

General Experimental Protocol: Weighing and Preparing a Solution

This section provides a detailed methodology for a common laboratory task involving a hazardous solid, integrating the safety principles discussed.

Caption: A generalized workflow for safely handling a hazardous solid.

Methodology:

-

Preparation and Pre-Weighing:

-

Confirm the fume hood is functioning correctly.

-

Don all required PPE as specified in Section 4.0.

-

Assemble all necessary equipment (spatula, glassware, solvent, etc.) and place it inside the fume hood to minimize traffic in and out of the containment area.

-

-

Weighing:

-

Place a receiving vessel (e.g., a round-bottom flask) on the analytical balance inside the fume hood and tare it.

-

Carefully open the stock container of this compound.

-

Using a clean spatula, slowly transfer the approximate amount of solid into the receiving vessel. Avoid tapping or dropping the solid from a height to prevent dust formation.

-

Once the desired mass is obtained, securely close the stock container.

-

-

Solution Preparation:

-

Remove the vessel from the balance.

-

While still inside the fume hood, add the desired solvent to the vessel containing the solid.

-

If necessary, stir the mixture with a magnetic stir bar or gently swirl the flask to ensure the solid is fully dissolved.

-

-

Post-Procedure Cleanup:

-

Carefully clean the spatula with an appropriate solvent, collecting the rinse as hazardous waste.

-

Wipe down the work surface inside the fume hood.

-

Dispose of any contaminated disposables (e.g., gloves, wipes) in the designated solid hazardous waste container.

-

Properly label the prepared solution.

-

Remove PPE and wash hands thoroughly.

-

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 6480-66-6 | FD21626 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound | CAS#:6480-66-6 | Chemsrc [chemsrc.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Stability and Storage of 2,6-Dichloro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloro-4-methoxyaniline. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with the molecular formula C₇H₇Cl₂NO. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability studies and storage protocols.

| Property | Value | Reference |

| CAS Number | 6480-66-6 | [1][2] |

| Molecular Weight | 192.04 g/mol | [1][2] |

| Melting Point | 71°C | [3] |

| Boiling Point | 267°C at 760 mmHg | [3] |

| Appearance | Solid | |

| Solubility | Insoluble in water | [4] |

Stability Profile

While specific kinetic data on the degradation of this compound is not extensively documented in publicly available literature, information from safety data sheets and studies on structurally related compounds allows for an informed assessment of its stability. The primary factors influencing the stability of this compound are temperature, light, and contact with incompatible materials.

Thermal Stability

Based on supplier recommendations, this compound should be stored at refrigerated or frozen temperatures to ensure long-term stability. Elevated temperatures can potentially lead to degradation.

Photostability

As with many aromatic amines, exposure to light, particularly UV radiation, may induce degradation. It is recommended to store the compound protected from light. Studies on other chloroanilines have shown that photocatalytic degradation can occur, suggesting that this compound may also be susceptible to photodegradation.

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent chemical reactions that would degrade the compound. The compound is stable under normal, recommended storage conditions.[5]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are summarized in Table 2 for clarity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | To minimize thermal degradation. |

| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place | To prevent moisture uptake and oxidation.[6] |

| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides | To avoid chemical degradation. |

A logical workflow for ensuring the proper storage of this compound is depicted in the following diagram:

Caption: Logical workflow for the proper storage of this compound.

Potential Degradation Pathway

While a specific degradation pathway for this compound has not been empirically determined in the reviewed literature, a plausible pathway can be proposed based on the known degradation of other chloroanilines. The primary degradation mechanisms are likely to involve oxidation and dechlorination.

A potential degradation pathway could be initiated by the oxidation of the aniline group, followed by dehalogenation. The methoxy group may also be susceptible to cleavage under certain conditions.

Caption: A proposed potential degradation pathway for this compound.

Experimental Protocol for Stability Assessment

To rigorously assess the stability of this compound, a systematic experimental protocol should be followed. This protocol should be designed to evaluate the impact of various environmental factors on the compound's purity and integrity over time.

Objective

To determine the stability of this compound under various stress conditions, including elevated temperature, light exposure, and different pH levels, and to identify potential degradation products.

Materials

-

This compound (high purity)

-

HPLC grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

pH buffers

-

Calibrated stability chambers/ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Validated stability-indicating analytical method

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective mono-amination of 2,6-dichloro-4-methoxyaniline via the Buchwald-Hartwig cross-coupling reaction. This transformation is of significant interest in medicinal chemistry for the synthesis of precursors to biologically active molecules, particularly kinase inhibitors.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines. For sterically hindered and electron-rich substrates like this compound, careful optimization of the catalyst system and reaction conditions is crucial to achieve high yields and selectivity. The resulting N-aryl-2,6-dichloro-4-methoxyaniline derivatives are key intermediates in the synthesis of various targeted therapeutics, including inhibitors of Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are implicated in various cancers.[3][4]

Key Reaction Parameters for Selective Mono-Amination

Achieving selective mono-amination of this compound requires precise control over several factors to prevent the formation of di-amination byproducts.

-

Catalyst System: A combination of a palladium pre-catalyst and a sterically hindered, electron-rich phosphine ligand is essential.

-

Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd₂(dba)₃ is often preferred for its direct access to the active Pd(0) species.

-

Ligand: Bulky biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective for coupling sterically hindered aryl chlorides.[5] These ligands promote the reductive elimination step and prevent catalyst decomposition.

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₃PO₄ can also be effective, sometimes offering better functional group tolerance.[5]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, which is critical for the stability and activity of the catalyst.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature depends on the reactivity of the specific amine and aryl halide.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative quantitative data for the mono-amination of this compound with various aniline derivatives. These data are based on typical outcomes for similar Buchwald-Hartwig amination reactions of sterically hindered dichloroarenes.

Table 1: Catalyst and Ligand Screening for the Amination of this compound with Aniline

| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 85 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 82 |

| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |

| 4 | Pd₂(dba)₃ (2) | None | NaOtBu (1.2) | Toluene | 100 | 24 | <5 |

Table 2: Substrate Scope - Amination with Various Anilines

| Entry | Amine | Product | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-(2,6-dichloro-4-methoxyphenyl)aniline | 100 | 18 | 85 |

| 2 | 4-Fluoroaniline | N-(2,6-dichloro-4-methoxyphenyl)-4-fluoroaniline | 100 | 20 | 81 |

| 3 | 3-Methoxyaniline | N-(2,6-dichloro-4-methoxyphenyl)-3-methoxyaniline | 110 | 24 | 75 |

| 4 | 4-(Trifluoromethyl)aniline | N-(2,6-dichloro-4-methoxyphenyl)-4-(trifluoromethyl)aniline | 110 | 24 | 72 |

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the selective mono-amination of this compound with a representative aniline.

Materials:

-

This compound

-

Aniline (or substituted aniline)

-

Pd₂(dba)₃

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add NaOtBu (1.2 mmol, 1.2 equiv.) to the flask.

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the aniline (1.1 mmol, 1.1 equiv.).

-

Reaction Conditions: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired N-aryl-2,6-dichloro-4-methoxyaniline.

Application in Kinase Inhibitor Synthesis and Signaling Pathway

Derivatives of this compound are valuable building blocks for the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[3][4] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[3]

FGFR Signaling Pathway:

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate gene expression and cellular processes critical for tumor growth.

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-2,6-dichloro-4-methoxyanilines.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

The success of the Buchwald-Hartwig amination is dependent on the interplay between the key reaction components.

Caption: Interrelationship of key reaction components.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols: The Role of 2,6-Dichloro-4-methoxyaniline in the Synthesis of Potential Agrochemical Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dichloro-4-methoxyaniline is a halogenated aromatic amine with a substitution pattern that suggests its potential as a building block in the synthesis of biologically active compounds, including agrochemicals. The presence of two chlorine atoms on the benzene ring can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for agrochemicals. The methoxy and amino groups provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular scaffolds. While direct evidence for the use of this compound as a starting material for major commercial agrochemicals is limited in publicly available literature, its structural features are present in various patented compounds with potential fungicidal, herbicidal, or insecticidal activities.

This document provides detailed application notes and a representative synthetic protocol for a potential agrochemical scaffold derived from a 2,6-dichloro-4-substituted aniline core. The presented synthesis of a 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivative illustrates a plausible route to a class of compounds with recognized biological activity.

Representative Application: Synthesis of a 2,6-Dichloro-4-(1H-imidazol-2-yl)aniline Derivative

The imidazole moiety is a common feature in many successful fungicides and other bioactive molecules. The synthesis of a 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivative showcases the utility of the 2,6-dichloroaniline scaffold in constructing such heterocyclic systems. The overall synthetic pathway involves a multi-step process, which is depicted below.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline from p-Nitroaniline

This initial step introduces the two chlorine atoms onto the aniline ring.

Reaction Scheme:

Caption: Chlorination of p-Nitroaniline.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |

| Chlorine Gas | Cl₂ | 70.90 |

Procedure:

-

In a well-ventilated fume hood, a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with p-nitroaniline (27.6 g, 0.2 mol) and glacial acetic acid (200 mL).

-

The mixture is stirred until the p-nitroaniline is completely dissolved.

-

Chlorine gas is bubbled through the solution at a steady rate while maintaining the reaction temperature at 20-25°C with a water bath.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

-

Upon completion, the reaction mixture is poured into 1 L of ice-cold water with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration, washed with copious amounts of water until the filtrate is neutral, and then dried in a vacuum oven at 60°C.

Quantitative Data:

| Parameter | Value |

| Starting Material | 27.6 g (0.2 mol) |

| Product Yield (Typical) | 37.3 g |

| Molar Yield (Typical) | 90% |

| Melting Point | 190-192 °C |

Step 2: Reduction of 2,6-Dichloro-4-nitroaniline to 2,6-Dichlorobenzene-1,4-diamine

The nitro group is selectively reduced to an amine, providing a second reactive site for subsequent cyclization.

Reaction Scheme:

Caption: Reduction of the nitro group.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 |

| Iron Powder | Fe | 55.84 |

| Ammonium Chloride | NH₄Cl | 53.49 |

| Ethanol | C₂H₅OH | 46.07 |

| Water | H₂O | 18.02 |

Procedure:

-

A 1 L round-bottom flask is charged with 2,6-dichloro-4-nitroaniline (20.7 g, 0.1 mol), ethanol (250 mL), and water (50 mL).

-

Iron powder (28 g, 0.5 mol) and ammonium chloride (2.7 g, 0.05 mol) are added to the suspension.

-

The mixture is heated to reflux with vigorous stirring for 3 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | 20.7 g (0.1 mol) |

| Product Yield (Typical) | 15.0 g |

| Molar Yield (Typical) | 85% |

| Melting Point | 135-137 °C |

Step 3: Imidazole Ring Formation

The final step involves the construction of the imidazole ring through cyclization with a suitable reagent.

Reaction Scheme:

Caption: Imidazole ring cyclization.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,6-Dichlorobenzene-1,4-diamine | C₆H₆Cl₂N₂ | 177.03 |

| Glyoxal (40% in water) | C₂H₂O₂ | 58.04 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |

Procedure:

-

In a 250 mL round-bottom flask, 2,6-dichlorobenzene-1,4-diamine (8.85 g, 0.05 mol) is dissolved in glacial acetic acid (100 mL).

-

Glyoxal (40% aqueous solution, 7.25 g, 0.05 mol) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to 80°C and stirred for 4 hours.

-

After cooling to room temperature, the mixture is carefully poured into a beaker containing 500 mL of ice water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from an ethanol/water mixture to afford the pure compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 8.85 g (0.05 mol) |

| Product Yield (Typical) | 8.5 g |

| Molar Yield (Typical) | 75% |

| Melting Point | >250 °C (decomposes) |

Conclusion

While this compound is not a widely cited precursor for major commercial agrochemicals, the underlying 2,6-dichloroaniline scaffold is valuable in the synthesis of potentially bioactive molecules. The provided protocols for the synthesis of a 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivative serve as a representative example of how this class of compounds can be utilized to build more complex heterocyclic systems of interest in agrochemical research. The methodologies are robust and can be adapted for the synthesis of a variety of analogues for structure-activity relationship studies. Further research into the biological activities of derivatives of this compound is warranted to fully explore their potential in agrochemical applications.

Application Notes and Protocols for Reactions Involving 2,6-Dichloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key synthetic transformations involving 2,6-dichloro-4-methoxyaniline, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and condensation reactions, offering a foundation for the synthesis of a diverse range of substituted aniline derivatives.

Introduction

This compound is a valuable scaffold in the design and synthesis of novel bioactive molecules. The presence of two chlorine atoms ortho to the amino group provides steric hindrance and modulates the electronic properties of the aniline core, influencing its reactivity and the biological activity of its derivatives. The methoxy group at the para position further influences the molecule's electronic and pharmacokinetic properties. This document details experimental protocols for common and powerful reactions, such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and imine formation, which are instrumental in the elaboration of this core structure for applications in drug discovery, particularly in the development of kinase inhibitors.[1][2][3]

Key Synthetic Applications

The strategic functionalization of this compound through cross-coupling and condensation reactions allows for the construction of complex molecular architectures.

1. Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diaryl and alkylaryl amines.[4][5][6] The reaction of this compound with various aryl or alkyl halides can be challenging due to the steric hindrance around the amino group, often requiring carefully selected ligands and reaction conditions to achieve good yields.

2. Suzuki-Miyaura Coupling: A robust and widely used method for the formation of carbon-carbon (C-C) bonds, the Suzuki-Miyaura coupling allows for the arylation of the chloro-substituted positions on the aniline ring.[7][8][9] The differential reactivity of the two chlorine atoms is generally low, and reactions often lead to double substitution unless carefully controlled.

3. Imine Formation with Aldehydes: The condensation reaction between the primary amino group of this compound and an aldehyde provides a straightforward route to the corresponding imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Data Presentation

The following tables summarize representative quantitative data for the reactions described in the experimental protocols. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-85 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 60-70 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 80-90 |

Table 2: Representative Data for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 80-90 (Disubstituted) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 70-80 (Disubstituted) |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75-85 (Disubstituted) |

Table 3: Representative Data for Imine Formation with Aromatic Aldehydes

| Entry | Aldehyde | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 4 | >90 |

| 2 | 4-Chlorobenzaldehyde | Toluene | - | Reflux (Dean-Stark) | 6 | >90 |

| 3 | 4-Methoxybenzaldehyde | Methanol | - | Room Temp | 12 | 85-95 |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).

-

Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium precatalyst (0.02 mmol) to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. Note: This reaction typically leads to disubstitution at the 2- and 6-positions.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., toluene and water)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (2.2 mmol) in the organic solvent (e.g., 8 mL of toluene).

-

Add an aqueous solution of the base (e.g., 2.0 mmol of K₂CO₃ in 2 mL of water).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the palladium catalyst (0.05 mmol) to the mixture.

-

Heat the reaction to reflux (e.g., 90 °C) and stir vigorously for the required time (e.g., 16 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Imine Formation

This protocol describes the condensation of this compound with an aldehyde to form an imine.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., ethanol or toluene)

-

Acid catalyst (optional, e.g., glacial acetic acid)

-

Dean-Stark apparatus (if using toluene)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask.

-

Add the aldehyde (1.05 mmol) to the solution.

-

If using an acid catalyst, add a few drops of glacial acetic acid.

-

If using toluene, set up a Dean-Stark apparatus to remove water.

-

Heat the mixture to reflux and stir for the necessary time (e.g., 4-6 hours). Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude imine can be purified by recrystallization or column chromatography if necessary.

Visualizations

Caption: Experimental workflow for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Logical relationship for imine formation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for the Use of 2,6-Dichloro-4-methoxyaniline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,6-dichloro-4-methoxyaniline as a key building block in the synthesis of potent kinase inhibitors. This document outlines detailed synthetic protocols, data presentation for biological evaluation, and visual representations of relevant pathways and workflows to support researchers in cancer drug discovery and development. The structural motif of a dichlorinated aniline is prevalent in numerous kinase inhibitors, where the chlorine atoms can significantly contribute to binding affinity and selectivity.

Introduction to this compound in Kinase Inhibitor Design

This compound is a valuable scaffold in medicinal chemistry for the design of kinase inhibitors. The dichloro substitution pattern on the aniline ring can provide steric hindrance that directs the molecule into specific binding pockets of the kinase ATP-binding site, enhancing selectivity. The methoxy group can serve as a hydrogen bond acceptor and influence the overall physicochemical properties of the final inhibitor, such as solubility and metabolic stability. This aniline derivative is a key precursor for the synthesis of various classes of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and other tyrosine kinases implicated in cancer cell proliferation and survival.

Synthesis of Kinase Inhibitors using this compound

A common strategy for synthesizing kinase inhibitors from this compound involves its reaction with a heterocyclic core, often a quinazoline or a related scaffold. The following protocol is a representative example of a nucleophilic aromatic substitution reaction to generate a potent kinase inhibitor.

General Synthetic Scheme

Caption: General reaction scheme for the synthesis of a quinazoline-based kinase inhibitor.

Experimental Protocol: Synthesis of N-(2,6-dichloro-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes the synthesis of a potential EGFR inhibitor based on the reaction of this compound with 4-chloro-6,7-dimethoxyquinazoline.

Materials:

-

This compound

-

4-Chloro-6,7-dimethoxyquinazoline

-

Isopropanol (IPA)

-

Hydrochloric acid (HCl) in isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (10 mL/mmol), add this compound (1.1 eq).

-

Add a catalytic amount of concentrated HCl (e.g., 1 drop) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the hydrochloride salt of N-(2,6-dichloro-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in the Synthesis of FGFR Inhibitors

This compound can be a precursor to more complex substituted phenyl moieties used in the synthesis of other kinase inhibitors. For instance, the structurally related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core has been utilized to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Biological Activity of Indazole-based FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of synthesized 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1 kinase.

| Compound ID | R-group on Indazole | FGFR1 IC₅₀ (nM) |

| 1a | -H | 150.3 |

| 1b | -N-phenyl-carboxamide | 82.5 |

| 1c | -N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide | 30.2 |

| 1d | -N-(4-methoxypyridin-2-yl)-carboxamide | 95.7 |

Protocols for Biological Evaluation

Once synthesized, the novel compounds should be evaluated for their biological activity. The following are standard protocols for in vitro kinase inhibition and cellular proliferation assays.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Prepare serial dilutions of the synthesized inhibitor in an appropriate buffer (e.g., DMSO).

-

In a 96-well plate, add the purified recombinant kinase, a specific peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the effect of the inhibitor on cell viability and proliferation.

Protocol:

-

Seed cancer cells (e.g., A549, a human lung cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Relevant Signaling Pathway

The synthesized kinase inhibitors often target key signaling pathways that are dysregulated in cancer. The EGFR signaling pathway is a common target.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to design, synthesize, and evaluate novel drug candidates targeting various kinases. The systematic approach outlined, from chemical synthesis to biological characterization, will facilitate the discovery of new and effective cancer therapeutics.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,6-dichloro-4-methoxyaniline, a versatile building block in the synthesis of pharmaceuticals and functional materials. The presence of two chlorine atoms at the ortho-positions to the amino group, along with the methoxy substituent, offers unique opportunities for selective functionalization.

This document focuses on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols provided are based on established methodologies for structurally related dichloroanilines and dihaloarenes, as specific literature precedents for this compound are limited. Researchers should consider these protocols as a starting point for optimization.

Challenges and Considerations: Site-Selectivity

A primary challenge in the cross-coupling of this compound is achieving selective mono-functionalization over di-substitution. The two chlorine atoms are electronically and sterically similar, making it difficult to differentiate between them. Achieving high selectivity often relies on careful control of reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature. In many cases, a mixture of mono- and di-substituted products may be obtained, necessitating careful purification.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-chloro-4-methoxyanilines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction can be employed to introduce an aryl or heteroaryl substituent at one of the chloro-positions.

General Reaction Scheme:

Data Presentation: Representative Conditions for Mono-Arylation of Dichloroarenes

| Entry | Dichloroarene | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |